molecular formula C15H15BrN4O3S B14937837 1-(4-bromophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide

1-(4-bromophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14937837
M. Wt: 411.3 g/mol
InChI Key: WMBSZBFJXSJKTG-UHFFFAOYSA-N
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Description

This compound features a 5-oxopyrrolidine core linked to a 4-bromophenyl group and a substituted 1,3,4-thiadiazole ring via a carboxamide bridge. The 4-bromophenyl group provides steric bulk and electron-withdrawing properties, while the methoxymethyl substituent on the thiadiazole enhances solubility due to its polar nature.

Properties

Molecular Formula

C15H15BrN4O3S

Molecular Weight

411.3 g/mol

IUPAC Name

1-(4-bromophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C15H15BrN4O3S/c1-23-8-12-18-19-15(24-12)17-14(22)9-6-13(21)20(7-9)11-4-2-10(16)3-5-11/h2-5,9H,6-8H2,1H3,(H,17,19,22)

InChI Key

WMBSZBFJXSJKTG-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling, using a bromophenyl halide and a suitable catalyst.

    Formation of the Pyrrolidine Carboxamide Moiety: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiadiazole derivatives.

    Substitution: Formation of substituted bromophenyl derivatives.

Scientific Research Applications

1-(4-bromophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Fluorophenyl Analogs

The compound 1-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide () replaces bromine with fluorine. Fluorine’s smaller atomic radius and stronger electronegativity reduce steric hindrance and increase electron-withdrawing effects compared to bromine. This substitution may alter pharmacokinetics, such as metabolic stability, as fluorine is less susceptible to oxidative metabolism. However, the isopropyl group on the thiadiazole increases hydrophobicity, contrasting with the methoxymethyl group in the target compound, which likely improves aqueous solubility .

Bromothiophene Derivatives

3-(4-Bromothiophen-2-yl)-N-[4-(diethylamino)phenyl]-5-methylisoxazole-4-carboxamide () replaces the phenyl ring with a bromothiophene. Thiophene’s aromaticity and smaller size compared to phenyl may enhance π-π stacking in hydrophobic pockets. The isoxazole ring, being less electron-deficient than thiadiazole, could reduce hydrogen-bonding interactions with biological targets .

Variations in the Heterocyclic Core

Pyrazole Carbohydrazides

Compounds like 3-(4-bromophenyl)-N′-[(E)-1-(4-bromophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide () and 3-(5-bromothiophen-2-yl)-N′-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide () feature pyrazole rings and hydrazide linkages. The absence of a 5-oxopyrrolidine core in these compounds may limit conformational flexibility compared to the target molecule .

Tetrazolyl and Triazole Derivatives

N-5-tetrazolyl-N′-arylurea derivatives () and (E)-4-(2-chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione () incorporate tetrazole or triazole rings. Tetrazoles are highly polar and acidic, which can enhance solubility and metal-binding capabilities. Triazole-thiones, however, exhibit tautomerism, complicating their interaction profiles.

Modifications in the Side Chain

Methoxymethyl vs. Propan-2-yl Groups

The methoxymethyl group in the target compound contrasts with the propan-2-yl (isopropyl) group in . Methoxymethyl’s ether oxygen can engage in hydrogen bonding, whereas the isopropyl group contributes to lipophilicity (higher logP). This difference impacts membrane permeability and bioavailability .

Dihydropyridine Derivatives

6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide () features a dihydropyridine core, known for calcium channel modulation. The 1,4-dihydropyridine structure introduces redox-active properties, which may lead to oxidative instability compared to the saturated 5-oxopyrrolidine in the target compound .

Structural and Functional Data Table

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties/Activities Reference ID
1-(4-bromophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2-ylidene]-5-oxopyrrolidine-3-carboxamide 4-Bromophenyl, methoxymethyl 424.29 Enhanced solubility, rigid conformation -
1-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 4-Fluorophenyl, isopropyl 378.43 Higher logP, metabolic stability
3-(4-bromothiophen-2-yl)-N-[4-(diethylamino)phenyl]-5-methylisoxazole-4-carboxamide Bromothiophene, isoxazole 475.37 Improved π-π stacking
3-(4-bromophenyl)-N′-[(E)-1-(4-bromophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide Pyrazole, carbohydrazide 449.22 Hydrogen-bond donor, hydrolysis-prone
N-5-tetrazolyl-N′-p-bromophenylurea Tetrazole, p-bromophenyl 307.11 High polarity, metal-binding

Research Findings and Implications

  • Electronic Effects : Bromine’s inductive effect in the target compound may enhance electrophilic interactions compared to fluorine or chlorine analogs .
  • Solubility vs. Permeability : Methoxymethyl-substituted derivatives balance solubility and permeability better than purely hydrophobic analogs (e.g., isopropyl) .

Biological Activity

1-(4-bromophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide is a complex organic compound notable for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C18H16BrN6O2S and a molecular weight of 420.32 g/mol. Its structure includes:

  • Bromophenyl group
  • Thiadiazole moiety
  • Pyrrolidine ring

These functional groups contribute to its reactivity and biological activity, allowing for interactions with various biological targets.

Biological Activities

Research indicates that derivatives of 1,3,4-thiadiazole, which includes the compound , exhibit a broad spectrum of biological activities:

Antimicrobial Activity

Thiadiazole derivatives have been shown to possess significant antimicrobial properties. For instance:

  • Activity against bacteria: Studies demonstrate that certain thiadiazole derivatives inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria .
  • Antifungal properties: The compound's structural similarity to known antifungal agents suggests potential efficacy against fungal infections .

Anticancer Activity

The compound's anticancer potential is supported by several studies:

  • Cytotoxic effects: In vitro assays indicate that the compound exhibits cytotoxicity against various cancer cell lines, including lung (A549) and breast (MCF7) carcinomas. The IC50 values for these activities range from 1.78 µM to 8.284 µM, indicating potent antiproliferative effects .
  • Mechanism of action: The anticancer activity is likely mediated through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the ERK1/2 pathway .

Neuropharmacological Effects

Thiadiazole derivatives are also noted for their neuropharmacological activities:

  • Anticonvulsant properties: Some studies suggest that compounds with a thiadiazole core can exhibit anticonvulsant effects in animal models, potentially offering therapeutic options for epilepsy .

Study 1: Anticancer Activity

In a study examining the cytotoxic effects of various thiadiazole derivatives, it was found that the compound significantly inhibited cell proliferation in A549 lung carcinoma cells with an IC50 value of approximately 1.78 µM. The study utilized MTT assays to assess viability and further investigated apoptosis induction through caspase activation pathways .

Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial activity of thiadiazole derivatives against a panel of bacterial pathogens. The results showed that several compounds exhibited minimum inhibitory concentrations (MICs) below 100 µg/mL against both Gram-positive and Gram-negative bacteria, highlighting their potential as antibacterial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • The bromophenyl group enhances lipophilicity and facilitates membrane penetration.
  • The thiadiazole ring is crucial for interaction with biological targets due to its electron-withdrawing nature.

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